7-Fluoroquinoline-5-carboxylic acid
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Overview
Description
7-Fluoroquinoline-5-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 5th position on the quinoline ring. The molecular formula of this compound is C10H6FNO2, and it has a molecular weight of 191.16 g/mol .
Mechanism of Action
Target of Action
The primary targets of 7-Fluoroquinoline-5-carboxylic acid, a member of the fluoroquinolones family, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
It is known that fluoroquinolones interfere with the function of dna gyrase and topoisomerase iv, enzymes that are essential for bacterial dna replication . This interference disrupts the normal cellular processes, leading to cell death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations . They have enhanced penetration ability through cell membranes, which contributes to their high antibacterial activity .
Result of Action
The action of this compound results in the inhibition of bacterial DNA replication, leading to cell death . This makes it an effective antibacterial agent, especially against strains resistant to many other classes of antibacterials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-5-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms on quinoline precursors with fluorine atoms. This can be achieved using reagents such as potassium fluoride or cesium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Aminoquinoline or thioquinoline derivatives.
Scientific Research Applications
7-Fluoroquinoline-5-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial and antiviral properties, particularly in the development of new fluoroquinolone antibiotics.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and dyes.
Comparison with Similar Compounds
- 6-Fluoroquinoline-5-carboxylic acid
- 7-Fluoro-4-oxoquinoline-3-carboxylic acid
- 7-Fluoro-8-methoxyquinoline-5-carboxylic acid
Comparison: 7-Fluoroquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolines, it may exhibit different levels of antibacterial activity, solubility, and stability. The presence of the fluorine atom at the 7th position enhances its ability to penetrate bacterial cell membranes and interact with target enzymes .
Properties
IUPAC Name |
7-fluoroquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBSIXAQDQPMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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